

physical and chemical properties of 8-bromo-1,6-naphthyridin-5(6H)-one

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 8-bromo-1,6-naphthyridin-5(6H)-one

Cat. No.: B169120

[Get Quote](#)

An In-depth Technical Guide to 8-bromo-1,6-naphthyridin-5(6H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of **8-bromo-1,6-naphthyridin-5(6H)-one**. The information is compiled from various chemical suppliers and databases to serve as a foundational resource for its application in research and development.

Core Chemical Identity

8-bromo-1,6-naphthyridin-5(6H)-one is a heterocyclic compound belonging to the naphthyridine family.^{[1][2]} Naphthyridines are bicyclic aromatic compounds containing two nitrogen atoms, and they exist in several isomeric forms.^{[1][2][3]} The 1,6-naphthyridine scaffold, in particular, is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities.^{[2][4]} This specific derivative is functionalized with a bromine atom at the 8-position and a carbonyl group at the 5-position.

Table 1: Compound Identifiers

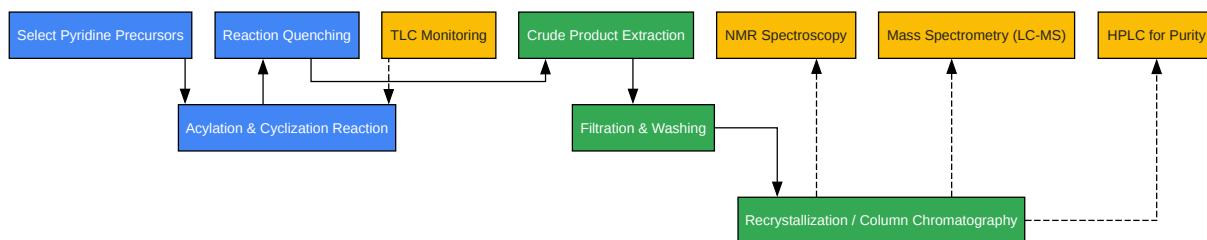
Identifier	Value	Source(s)
CAS Number	155057-97-9	[5] [6] [7] [8]
Molecular Formula	C ₈ H ₅ BrN ₂ O	[5] [6] [7] [9]
MDL Number	MFCD00928592	[6] [9]
SMILES	O=C1C2=C(N=CC=C2)C(Br)=CN1	[9]

| InChIKey | WYXKOZHBOLUXGU-UHFFFAOYSA-N |[\[10\]](#) |

Physicochemical Properties

The physical and chemical data for **8-bromo-1,6-naphthyridin-5(6H)-one** are summarized below. It is important to note that several of these values are predicted through computational models and should be confirmed experimentally.

Table 2: Physical and Chemical Properties


Property	Value	Type	Source(s)
Molecular Weight	225.05 g/mol	Experimental	[5] [6]
Monoisotopic Mass	223.95853 Da	Predicted	[10]
Melting Point	247-251 °C	Experimental	[8]
Boiling Point	451.1 ± 45.0 °C	Predicted	[8]
Density	1.762 ± 0.06 g/cm ³	Predicted	[8]
pKa	9.47 ± 0.40	Predicted	[8]
Appearance	Yellow solid	Experimental	[8]
Storage	2-8°C, sealed in dry conditions, under nitrogen	Recommended	[8]

| Purity | ≥95% | Available |[\[7\]](#) |

Experimental Protocols and Synthesis

While specific, peer-reviewed synthesis protocols for **8-bromo-1,6-naphthyridin-5(6H)-one** are not readily available in the searched literature, a general workflow can be inferred from established methods for creating structurally similar compounds, such as quinolinones and other naphthyridinones.[\[11\]](#)[\[12\]](#) The synthesis would likely involve the cyclization of a substituted pyridine precursor.

A logical workflow for the synthesis, purification, and characterization of such a compound is outlined below.

[Click to download full resolution via product page](#)

Caption: General workflow for synthesis and purification.

Key Methodological Steps:

- **Synthesis:** The process would likely begin with a substituted aminopyridine, which undergoes acylation followed by an acid-catalyzed intramolecular cyclization to form the naphthyridinone ring system.[\[11\]](#)
- **Work-up:** Upon completion, monitored by Thin-Layer Chromatography (TLC), the reaction is quenched, often by pouring the mixture into ice water to precipitate the crude product.[\[11\]](#)

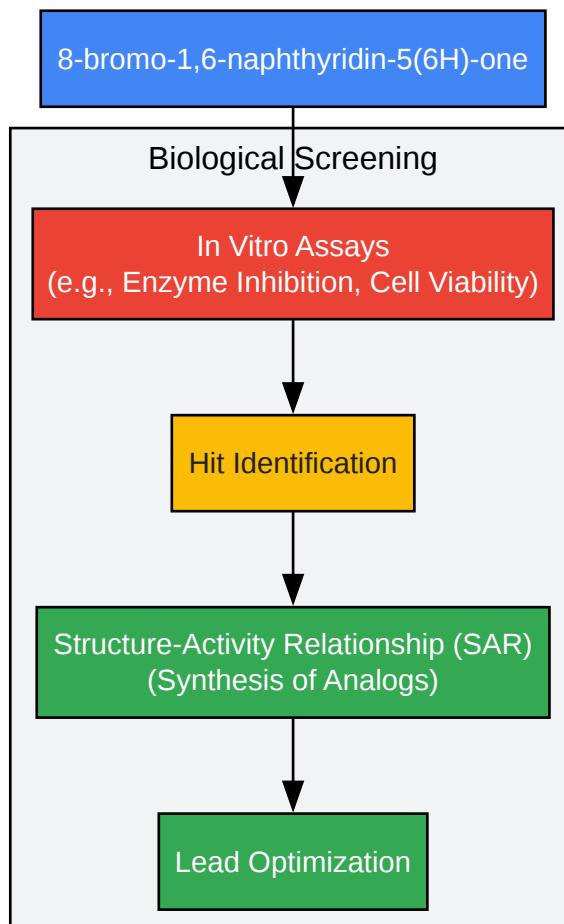
- Purification: The solid is collected by vacuum filtration and washed. Further purification is typically achieved by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography to yield the pure compound.[11]
- Characterization: The final product's identity and purity are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).[9]

Spectral and Analytical Data

While full spectral data sets are not publicly available, vendors indicate that analytical data such as NMR, HPLC, and LC-MS are available upon request.[9] Predicted mass spectrometry data, specifically the collision cross-section (CCS) values for different adducts, provide theoretical parameters useful for mass spectrometry analysis.[10]

Table 3: Predicted Mass Spectrometry Data

Adduct	m/z	Predicted CCS (Å ²)
[M+H] ⁺	224.96581	134.5
[M+Na] ⁺	246.94775	148.3
[M-H] ⁻	222.95125	138.5


Source: PubChemLite[10]

Biological Activity and Potential Applications

Specific biological activity or signaling pathway involvement for **8-bromo-1,6-naphthyridin-5(6H)-one** has not been detailed in the available literature. However, the broader class of naphthyridine derivatives is of significant interest in drug discovery due to a wide spectrum of biological activities.[1][3] Various naphthyridine-containing molecules have been investigated for their potential as anticancer, antibacterial, and anti-inflammatory agents.[1][3]

Given its status as a bioactive small molecule and a heterocyclic building block, **8-bromo-1,6-naphthyridin-5(6H)-one** is likely utilized as an intermediate in the synthesis of more complex

molecules for drug discovery and materials science.[\[5\]](#)[\[7\]](#)[\[9\]](#) A typical workflow for evaluating the biological potential of such a compound is presented below.

[Click to download full resolution via product page](#)

Caption: Conceptual workflow for biological activity screening.

This conceptual diagram illustrates the logical progression from a starting compound to lead optimization in a drug discovery context. The process begins with broad in vitro screening to identify any biological "hits," which then informs the synthesis of analogs to establish structure-activity relationships (SAR) and optimize for potency and other drug-like properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. calpaclab.com [calpaclab.com]
- 6. 155057-97-9 | MFCD00928592 | 8-bromo-1,6-naphthyridin-5(6H)-one [aaronchem.com]
- 7. 8-Bromo-1,6-naphthyridin-5(6H)-one, CasNo.155057-97-9 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]
- 8. 8-Bromo-1,6-naphthyridin-5(6H)-one | 155057-97-9 [amp.chemicalbook.com]
- 9. 155057-97-9|8-Bromo-1,6-naphthyridin-5(6H)-one|BLD Pharm [bldpharm.com]
- 10. PubChemLite - 8-bromo-1,6-naphthyridin-5(6h)-one (C8H5BrN2O) [pubchemlite.lcsb.uni.lu]
- 11. benchchem.com [benchchem.com]
- 12. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [physical and chemical properties of 8-bromo-1,6-naphthyridin-5(6H)-one]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b169120#physical-and-chemical-properties-of-8-bromo-1-6-naphthyridin-5-6h-one>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com